molecular formula C21H16BrN3O2 B11592260 Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11592260
M. Wt: 422.3 g/mol
InChI Key: OKDOBAJOJBPDSX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the pyrazolo[1,5-a]pyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common approach is the cyclization of 3,4-dihydropyrimidine-2-thions using biselectrophilic building blocks, such as halogen-containing compounds like α-bromoketones . The reaction conditions often involve the use of inert atmospheres and Schlenk techniques to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce ER stress and apoptosis in neuronal cells . These actions contribute to its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the bromophenyl group, which can participate in specific substitution reactions that other similar compounds may not undergo. This unique reactivity makes it a valuable compound for various chemical and biological studies .

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H16BrN3O2/c1-2-27-21(26)17-13-23-19-12-18(14-8-10-16(22)11-9-14)24-25(19)20(17)15-6-4-3-5-7-15/h3-13H,2H2,1H3

InChI Key

OKDOBAJOJBPDSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=C(C=C3)Br)N=C1)C4=CC=CC=C4

Origin of Product

United States

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